15-Hexadecenoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
hexadec-15-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2H,1,3-15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVODZEXFHPAFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470514 | |
| Record name | 15-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4675-57-4 | |
| Record name | 15-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 15 Hexadecenoic Acid
Total Synthesis Approaches for 15-Hexadecenoic Acid
The construction of the this compound carbon skeleton with precise control over the double bond's position and geometry is a key challenge addressed by several synthetic methodologies.
The Wittig reaction is a widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. mnstate.edu In the context of synthesizing unsaturated fatty acids like this compound, this strategy typically involves coupling a phosphonium (B103445) salt of a shorter-chain alkyl halide with a long-chain aldehyde that contains a functional group convertible to a carboxylic acid. nih.gov
However, the Wittig reaction presents notable limitations in this context. The yields of the coupling reaction can be moderate, often around 50%. nih.gov A more significant challenge is controlling the stereoselectivity of the double bond. The reaction often produces a mixture of Z (cis) and E (trans) isomers, which can be difficult to separate and may not be suitable for applications requiring a specific isomer. nih.gov While conditions can be optimized to favor one isomer, achieving high purity can be problematic. nih.gov
An alternative and often superior strategy for synthesizing monounsaturated fatty acids with high stereoselectivity involves acetylide coupling reactions. nih.gov This approach provides excellent control over the double bond geometry, yielding almost exclusively the Z isomer. A key reagent in this methodology is (trimethylsilyl)acetylene. nih.gov
The synthesis can be outlined in several key steps:
Initial Acetylide Coupling : A long-chain bromoalkane containing a protected alcohol (a precursor to the carboxylic acid) is coupled with (trimethylsilyl)acetylene. This is typically achieved by deprotonating the acetylene (B1199291) with a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide, which then acts as a nucleophile. nih.gov
Deprotection : The trimethylsilyl (B98337) (TMS) protecting group is removed from the alkyne, commonly using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov
Second Acetylide Coupling : The resulting terminal alkyne is then coupled with a short-chain alkyl halide to complete the carbon skeleton. nih.gov
Stereoselective Reduction : The internal alkyne is reduced to a cis-alkene. This is accomplished through hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), which selectively produces the Z isomer. nih.gov
Final Conversion : The protected alcohol is deprotected and oxidized to form the final carboxylic acid.
This acetylide-based approach consistently provides 100% Z stereoselectivity for the double bond, overcoming the primary drawback of the Wittig strategy. nih.gov
| Reaction Step | Key Reagents and Conditions | Purpose |
| First Acetylide Coupling | (Trimethylsilyl)acetylene, n-BuLi, THF, -78°C | Forms the initial C-C bond and installs the future double bond as a protected alkyne. |
| Silyl Group Removal | Tetrabutylammonium fluoride (TBAF), THF | Deprotects the alkyne for the second coupling reaction. |
| Second Acetylide Coupling | n-BuLi, HMPA, appropriate bromoalkane | Completes the full carbon skeleton of the fatty acid. |
| Alkyne Reduction | H₂, Lindlar's Catalyst | Selectively reduces the alkyne to a Z (cis) alkene. |
| Alcohol Oxidation | Jones reagent or other oxidizing agent | Converts the terminal alcohol group into a carboxylic acid. |
Stereoselective Synthesis and Isomer Purity Control
Control over the double bond geometry is paramount in fatty acid synthesis, as the biological activity of isomers can differ significantly.
The Wittig reaction's stereochemical outcome is influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, which are typically used for synthesizing alkyl chains, tend to favor the formation of Z-alkenes, especially under salt-free conditions in aprotic solvents. orgsyn.org However, achieving high isomeric purity often requires careful optimization. For instance, in the synthesis of other omega-3 fatty acids, using tetrahydrofuran (B95107) (THF) as a solvent at low temperatures (-78°C) was found to give optimal stereoselectivity, affording Z:E ratios of ≥ 97:3. nih.gov
In contrast, the acetylide coupling route followed by Lindlar hydrogenation offers a more robust method for ensuring isomer purity. The syn-addition of hydrogen to the alkyne on the surface of the Lindlar catalyst almost exclusively generates the Z-alkene. nih.gov This makes it the preferred method when the pure Z isomer of this compound is the target. The purity of the final product can be accurately determined using techniques such as proton-carbon HSQC NMR and GC-MS. nih.gov
Preparation of Labeled this compound for Isotopic Tracing and Metabolic Studies
Isotopically labeled fatty acids are invaluable tools for tracing metabolic pathways in vivo. nih.gov Stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C), or radioactive isotopes like carbon-14 (B1195169) (¹⁴C), can be incorporated into the molecule.
The preparation of labeled this compound can be achieved by integrating labeled precursors into the synthetic routes described above.
Carbon Labeling (¹³C or ¹⁴C) : A ¹³C or ¹⁴C label can be introduced at the carboxyl group by using labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂) in the final carboxylation step or by starting with a precursor, such as a labeled alkyl halide, in either the Wittig or acetylide coupling synthesis. For example, the synthesis of other ¹⁴C-labeled fatty acid intermediates has been described, demonstrating the feasibility of this approach. doi.org
Deuterium Labeling (²H) : Deuterium atoms can be incorporated at specific positions. For instance, a deuterated alkyl halide can be used as a starting material in the synthesis. Alternatively, if the synthesis involves reduction steps, deuterium gas (D₂) with a suitable catalyst can be used. Using deuterium oxide (D₂O) as a source allows for the quantification of de novo fatty acid synthesis. nih.gov
These labeled tracers allow researchers to follow the absorption, distribution, and metabolic fate of this compound, including its incorporation into complex lipids, its role in beta-oxidation, and its potential as a biomarker. nih.govresearchgate.net
Synthetic Derivatization for Research Applications (e.g., Oxo-derivatives)
Chemical derivatization of this compound is often necessary to facilitate analysis or to create specific probes for biological studies.
A common derivatization method is the conversion of the carboxylic acid to its fatty acid methyl ester (FAME). This is typically done for analysis by gas chromatography-mass spectrometry (GC-MS), as the methyl esters are more volatile than the free fatty acids. mdpi.com Reagents such as trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) or sulfuric acid in methanol (B129727) are commonly used for this purpose. nih.govmdpi.com
Advanced Analytical Chemistry of 15 Hexadecenoic Acid in Research
Chromatographic Techniques for Identification and Quantification
Chromatographic methods are foundational for separating complex mixtures of fatty acids, enabling the isolation and subsequent identification of individual components, including isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, typically after derivatization into more volatile forms, such as fatty acid methyl esters (FAMEs) researchgate.netnih.govcapes.gov.br. This derivatization enhances chromatographic separation and improves sensitivity researchgate.netnih.govcapes.gov.brmdpi.com. GC-MS excels at separating fatty acids based on chain length and degree of unsaturation. Furthermore, by employing specialized capillary columns with highly polar stationary phases, GC-MS can achieve the resolution required to differentiate between positional and geometrical isomers of unsaturated fatty acids capes.gov.brpsu.eduaocs.org. Techniques like Selected Ion Monitoring (SIM) can further aid in resolving coeluting FAMEs, thereby improving the accuracy of isomer quantification researchgate.net. Negative Chemical Ionization (NCI) coupled with GC-MS can also offer enhanced sensitivity and specificity for certain fatty acid derivatives nih.gov. Advanced MS/MS techniques, such as Covalent Adduct Chemical Ionization (CACI) MS/MS, can provide definitive structural information, including the precise location and geometry of double bonds aocs.org. Similarly, Low-Temperature Plasma (LTP) ionization mass spectrometry has demonstrated utility in identifying double bond positions through in-situ ozonolysis researchgate.net.
Table 1: GC-MS Column Types for Fatty Acid Isomer Separation
| Column Type/Phase | Key Features | Application for Isomers | References |
| Highly Polar (e.g., Cyanopropyl, Carbowax-based) | Excellent resolution for positional and geometrical isomers. | Separation of cis/trans isomers and positional isomers of unsaturated fatty acids. | psu.edu, aocs.org, capes.gov.br |
| CP-Sil 88 / BPX70 / SP-2340 | High polarity phases designed for fatty acid analysis. | Crucial for resolving complex isomer mixtures, including trans fatty acids and CLA isomers. | psu.edu, aocs.org |
| Standard Polar (e.g., Carbowax type) | Good general-purpose separation; may have some overlap issues with certain chain lengths. | Suitable for routine analysis; specialized columns needed for difficult isomer separations. | aocs.org |
The accurate separation of positional and geometrical isomers of fatty acids often requires specific protocols beyond standard GC-MS. Silver-ion chromatography (Ag-TLC or Ag-HPLC) is a widely used method that leverages the affinity of silver ions for the pi electrons of double bonds, enabling the separation of cis and trans isomers, as well as positional isomers psu.edunih.govdss.go.th. This technique is frequently employed as a pre-separation step before GC analysis to simplify complex mixtures psu.edu. Reversed-phase high-performance liquid chromatography (RP-HPLC) using specific columns, such as ODS-100Z or COSMOSIL Cholester C18, with acetonitrile (B52724) as the mobile phase, can also effectively separate cis and trans FAMEs nih.govaocs.org. For GC analysis, the use of long capillary columns (e.g., 100 meters) with highly polar stationary phases is critical for achieving the resolution necessary to distinguish between subtle differences in isomer structures psu.eduaocs.org. Quantification typically involves the use of internal standards, often deuterated analogues, to ensure accuracy and precision in determining the concentration of specific fatty acid isomers nih.gov.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive structural information, complementing chromatographic separations by confirming the identity and elucidating the precise structure of fatty acids.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (1H) and carbon-13 (13C) NMR, is indispensable for the complete structural characterization of fatty acids, including the determination of double bond positions and stereochemistry researchgate.netspectrabase.comnih.govaocs.orgnih.gov. In 1H NMR spectra, olefinic protons involved in double bonds typically resonate between 5.0 and 5.5 ppm, with cis isomers often exhibiting broader signals compared to the sharper signals of trans isomers aocs.orgnih.gov. Allylic protons, situated adjacent to a double bond, appear around 2.0-2.3 ppm nih.gov. Terminal methyl groups usually present as triplets around 0.8-0.9 ppm, while branched methyl groups appear as doublets aocs.org. 13C NMR provides detailed information about the carbon skeleton, with carbons participating in double bonds showing characteristic shifts, generally between 128 and 130 ppm for olefinic carbons researchgate.netspectrabase.com. The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region, around 170-180 ppm researchgate.net.
Table 2: Example NMR Chemical Shifts for Unsaturated Fatty Acid Features
| Feature | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Notes | References |
| Olefinic Protons (C=C-H) | ~5.3-5.4 (cis) | ~128-130 (C=C) | Cis isomers often show broader signals; trans isomers can be sharper. | aocs.org, nih.gov |
| Allylic Protons (C=C-CH2-) | ~2.0-2.3 | ~25-35 (allylic CH2) | Protons adjacent to double bonds. | nih.gov |
| Terminal Methyl (CH3) | ~0.8-0.9 (triplet) | ~14.1 | Standard for saturated and unsaturated fatty acids. | researchgate.net, aocs.org |
| Carboxyl Group (COOH) | ~10-12 (very broad, often not observed without specific solvents) | ~170-180 | Characteristic of carboxylic acids. | researchgate.net |
| Branched Methyl (CH3-) | ~0.8-1.0 (doublet) | ~20-25 | Indicates branching on the carbon chain. | aocs.org, nih.gov |
Mass Spectrometry Fragmentation Analysis for Structural Confirmation
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for confirming the structure of fatty acids and precisely locating double bonds aocs.orgresearchgate.netnih.govsciex.comsciex.comvulcanchem.com. Techniques such as Electrospray-Assisted Dissociation (EAD) can generate fragment ions that directly indicate the position and stereochemistry of double bonds by cleaving the fatty acid chain at specific points sciex.comsciex.com. Ozonolysis-induced fragmentation (OZ ID) involves the reaction of ozone with double bonds during MS analysis, leading to the formation of characteristic fragment ions that pinpoint the double bond's location researchgate.netsciex.com. Covalent Adduct Chemical Ionization (CACI) MS/MS produces specific alpha and omega fragment ions from homoallylic positions, which are diagnostic for double bond position and geometry aocs.org. Furthermore, charge-switch derivatization, such as with N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP), can enhance fragmentation sensitivity and generate diagnostic ions from 1,4-hydrogen elimination adjacent to the double bond, aiding in precise positional assignments nih.gov.
Table 3: MS/MS Fragmentation Patterns for Double Bond Localization
| Technique/Method | Key Fragmentation Mechanism | Diagnostic Ions/Patterns | Application for Isomers | References |
| EAD (Electrospray-Assisted Dissociation) | Fragmentation via electron transfer/capture. | Specific fragment ions resulting from cleavages around the double bond. | Identifies double bond position and stereochemistry. | sciex.com, sciex.com |
| Ozonolysis-Induced Fragmentation (OZ ID) | Ozone cleaves double bonds. | Site-specific fragment ions from ozonolysis products. | Locates double bond positions in mono- and polyunsaturated fatty acids. | researchgate.net, sciex.com |
| CACI MS/MS (Covalent Adduct Chemical Ionization) | Formation of adduct ions followed by CID. | Alpha and omega fragment ions characteristic of homoallylic positions. | Identifies double bond position and geometry. | aocs.org |
| Charge-Switch Derivatization (e.g., AMPP) + MS/MS | Derivatization enhances fragmentation. | Diagnostic fragment ions from 1,4-hydrogen elimination near the double bond. | Aids in precise double bond positional assignment. | nih.gov |
Compound Name List
15-Hexadecenoic acid
Hexadecanoic acid
Palmitoleic acid
Oleic acid
Vaccenic acid
Linoleic acid
Linolenic acid
Conjugated linoleic acid (CLA) isomers
Ecological Significance and Environmental Dynamics of Hexadecenoic Acids
Environmental Fate and Degradation Processes of Hexadecenoic Acids
The environmental persistence of hexadecenoic acids is generally low due to their susceptibility to microbial degradation. As naturally occurring fatty acids, they are readily metabolized by a wide array of microorganisms found in soil and aquatic environments. regulations.gov
Biodegradation: The primary mechanism for the environmental breakdown of hexadecenoic acids is biodegradation. Microorganisms utilize fatty acids as a source of carbon and energy. researchgate.net The principal metabolic pathway for this degradation is beta-oxidation, a process that sequentially shortens the fatty acid chain by two carbon atoms during each cycle, producing acetyl-CoA. bu.edu For unsaturated fatty acids like hexadecenoic acid, this process requires additional enzymes, such as isomerases, to reconfigure the double bond for the beta-oxidation machinery to proceed. bu.edu
Studies on related C16 compounds, such as the alkane n-hexadecane, demonstrate rapid microbial consumption. When certain bacteria metabolize n-hexadecane, hexadecanoic acid (the saturated C16 fatty acid) is a key intermediate product, which is then further degraded. mdpi.com Microbial consortia have proven effective in breaking down these long-chain molecules. researchgate.net The efficiency of this biodegradation is dependent on various environmental conditions, including temperature, oxygen concentration, pH, and the availability of other nutrients. nih.gov
The rate of degradation can vary significantly based on the microbial community present and the environmental matrix. For example, the degradation of the related compound tebufenozide (B1682728) showed vastly different half-lives in different soil types, ranging from approximately 28 days to over 700 days, illustrating the influence of local conditions. fao.org
| Compound | Organism/System | Removal Rate / Half-life | Timeframe | Reference |
|---|---|---|---|---|
| n-Hexadecane | Acinetobacter radioresistens | 91.33% total removal | 30 days | brieflands.com |
| n-Hexadecane | Rhodococcus sp. Q15 | ~30% utilization | 30 days at 5°C | mdpi.com |
| n-Hexadecane | Bacterial Consortium from Seawater | Gradual breakdown | Not specified | researchgate.net |
| Tebufenozide (related pesticide) | German Soils (aerobic) | Half-life: 27.8 - 31.5 days | 120 days | fao.org |
| Tebufenozide (related pesticide) | California Loam Soil (aerobic) | Half-life: 105 days | 365 days | fao.org |
Abiotic Degradation: Besides biodegradation, abiotic processes can contribute to the transformation of fatty acids in the environment, although they are generally considered less significant than microbial action for simple fatty acids. regulations.gov Photodegradation, the breakdown of compounds by light, can be a major transformation process for some organic molecules, particularly on surfaces or in the upper layers of water bodies. pjoes.com However, simple, non-volatile fatty acids are typically less susceptible to significant abiotic degradation pathways like hydrolysis. regulations.gov
Role in Ecosystem Interactions and Biogeochemical Cycles
Hexadecenoic acids and other fatty acids are fundamental to the structure and function of ecosystems. They are key players in the carbon cycle and mediate various interactions between organisms.
Biogeochemical Cycling: As organic molecules, hexadecenoic acids are a component of the Earth's carbon cycle. wikipedia.org They are synthesized by organisms (biotic compartment) and, upon decomposition, their carbon is recycled back into the abiotic compartments (atmosphere, soil, water). wikipedia.orgpressbooks.pub The cycling of elements like carbon, phosphorus, and sulfur are often interlinked; for example, the movement of water is critical for transporting these nutrients through ecosystems. pressbooks.pub Microorganisms that degrade fatty acids release carbon back into the environment, primarily as carbon dioxide through respiration, making it available for primary producers like plants. nih.gov
Ecosystem Interactions: Fatty acids serve multiple roles in the interactions between different species.
Energy and Carbon Source: They are a direct food source for heterotrophic organisms. The breakdown of organic matter releases fatty acids, which are then consumed by bacteria and fungi, forming the base of many detrital food webs.
Structural Components: Fatty acids are essential building blocks of cell membranes. Microorganisms can modify the fatty acid composition of their membranes to adapt to environmental changes. For instance, research on Rhodococcus erythropolis showed that when grown on hexadecane, the proportion of 9-hexadecenoic acid in its cellular lipids increased, likely as a mechanism to regulate membrane fluidity. mdpi.com
Signaling and Defense: Some fatty acids and their derivatives can act as signaling molecules. Palmitoleic acid (9-hexadecenoic acid) has been identified as a "lipokine," a lipid hormone that can influence metabolic processes. nih.govplos.org Furthermore, certain fatty acids, including hexadecenoic acid, have been reported to possess antimicrobial properties, potentially inhibiting the growth of competing bacteria and fungi, thereby influencing the microbial community structure. ekb.eg
| Fatty Acid | % Composition (Grown on Liquid Hexadecane at 26°C) | % Composition (Grown on Solid Hexadecane at 10°C) |
|---|---|---|
| Hexadecanoic acid | 36.4 ± 3.2 | 31.1 ± 3.5 |
| 9-Hexadecenoic acid | 22.7 ± 2.0 | 32.8 ± 3.1 |
| Heptadecanoic acid | 14.8 ± 1.1 | 15.2 ± 1.5 |
Data adapted from a study on hydrocarbon biodegradation by Rhodococcus, showing a significant increase in the proportion of 9-hexadecenoic acid at lower temperatures. mdpi.com
The presence and metabolism of specific fatty acid isomers like 15-hexadecenoic acid contribute to the intricate web of biogeochemical processes and ecological interactions that sustain environmental health.
Emerging Research Areas and Future Directions in 15 Hexadecenoic Acid Studies
Elucidating Undiscovered Metabolic Fates and Novel Biosynthetic Pathways
While the general pathways for fatty acid biosynthesis and metabolism are well-characterized, the specific metabolic fates and novel biosynthetic routes for less common fatty acids like 15-hexadecenoic acid remain largely underexplored. Current research has identified enzymes, particularly cytochrome P450 peroxygenases like OleTJE and diiron oxidases like UndA and UndB, capable of converting fatty acids into terminal alkenes (1-alkenes) through oxidative decarboxylation Current time information in Bangalore, IN.mdpi.comnih.govuni-koeln.deslu.sefrontiersin.orgnih.govnih.gov. These pathways represent novel routes for hydrocarbon production with potential industrial applications.
However, the specific metabolic transformations that this compound itself undergoes within biological systems are not yet fully elucidated. As an unsaturated fatty acid, it is likely subject to enzymatic modifications such as desaturation, elongation, or hydroxylation. For instance, omega-1 hydroxylation of fatty acids by certain human P450 enzymes has been observed, suggesting a potential metabolic fate for omega-1 unsaturated fatty acids nih.gov. Furthermore, unsaturated fatty acids are incorporated into complex lipids like phospholipids (B1166683) and triglycerides, influencing membrane properties and cellular signaling Current time information in Bangalore, IN.nih.govresearchgate.net. Future research is needed to identify the specific enzymes and pathways responsible for the de novo synthesis of this compound, its breakdown products, and its integration into cellular lipid structures. Understanding these pathways could reveal novel biochemical transformations and the role of terminal double bonds in fatty acid metabolism.
Investigating Specific Biological Functions and Regulatory Mechanisms of this compound
The biological functions of fatty acids are diverse, ranging from structural roles in cell membranes to acting as signaling molecules and energy sources Current time information in Bangalore, IN.nih.govresearchgate.net. Unsaturated fatty acids, in particular, influence membrane fluidity and permeability, affecting cellular processes nih.govlibretexts.org. Omega-3 and omega-6 fatty acids are known modulators of inflammation and gene expression, often through interactions with nuclear receptors like PPARs researchgate.netnih.govcapes.gov.brmdpi.com.
Direct research into the specific biological functions and regulatory mechanisms of this compound is notably scarce, highlighting a significant gap in current knowledge. While related compounds, such as the oxo-derivative 6-Oxo-15-hexadecenoic acid, have been suggested to activate PPARα, a receptor involved in lipid metabolism and inflammatory response regulation mdpi.com, the specific activities of this compound remain to be investigated. Humans lack the delta-12 and delta-15 desaturases necessary for synthesizing essential omega-3 and omega-6 fatty acids, relying on dietary intake for these compounds libretexts.org. Future studies are crucial to determine if this compound possesses unique signaling properties, influences specific cellular pathways, or is regulated by particular mechanisms within biological systems.
Development of Enhanced Synthetic Strategies for Precision Isomer Production
The synthesis of specific fatty acid isomers with controlled double bond positions and stereochemistry is critical for both biochemical research and potential therapeutic or industrial applications. Various chemical and enzymatic strategies are employed for the synthesis of unsaturated fatty acids.
Chemical synthesis routes often utilize Wittig reactions, acetylide couplings, and other carbon-carbon bond-forming reactions to construct fatty acid chains with precise double bond placements and configurations uni-koeln.deslu.senih.govresearchgate.netresearchgate.netcsic.escaymanchem.commdpi.comresearchgate.netgoogle.com. For instance, stereoselective syntheses of omega-3 fatty acids like (Z)-15-octadecenoic acid have been achieved using Wittig reactions, yielding high isomeric purity researchgate.net. Similarly, methodologies involving acetylide coupling and Wittig reactions have been developed for synthesizing branched unsaturated fatty acids, such as (Z)-15-methyl-10-hexadecenoic acid nih.govnih.govresearchgate.net. The synthesis of oxo-derivatives, like 6-Oxo-15-hexadecenoic acid, typically involves the oxidation of the parent unsaturated fatty acid .
While these general synthetic strategies are applicable, specific protocols for the precise stereoselective synthesis of this compound, particularly controlling the cis/trans geometry of the delta-15 double bond, require focused research. Developing efficient and scalable synthetic routes will be essential for obtaining pure isomers for detailed functional studies and potential applications.
Applications in Biomarker Discovery and Advanced Lipidomic Phenotyping
Fatty acid profiles in biological samples, such as blood plasma and erythrocyte membranes, are increasingly recognized as valuable biomarkers for various health conditions and metabolic states mdpi.commdpi.comnih.govuu.seahajournals.orgnih.govwhi.org. Advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), coupled with sophisticated lipidomics platforms, enable the identification and quantification of individual fatty acids and their isomers nih.govnih.govmdpi.combiorxiv.orgnih.gov. These methods allow for the detailed characterization of lipid profiles, which can reflect dietary intake, metabolic status, and disease progression.
Specific associations between fatty acid levels and disease risk have been established; for example, higher levels of trans fatty acids and lower levels of omega-3 polyunsaturated fatty acids (PUFAs) like EPA and DHA are linked to cardiovascular disease mdpi.comnih.govahajournals.org. Sapienic acid, a positional isomer of hexadecenoic acid, has been identified as a potential biomarker in obesity plos.org. The omega-3 index (a measure of EPA and DHA in red blood cell membranes) is also emerging as a significant biomarker in sports medicine for cardiovascular health and performance fisiologiadelejercicio.com.
Currently, there is no specific mention of this compound being used as a biomarker or being extensively analyzed in lipidomic phenotyping studies. However, given the growing understanding of the role of specific fatty acid isomers in health and disease, investigating this compound's presence and levels in various physiological and pathological conditions represents a promising avenue for biomarker discovery. Future lipidomic studies focusing on this compound could reveal its potential as an indicator of specific metabolic states or diseases.
Compound List
this compound
6-Oxo-15-hexadecenoic acid
Palmitic acid (Hexadecanoic acid)
Palmitoleic acid (9-cis-Hexadecenoic acid)
Sapienic acid (6-cis-Hexadecenoic acid)
Palmitelaidic acid (9-trans-Hexadecenoic acid)
Oleic acid (9-cis-Octadecenoic acid)
Stearic acid (Octadecanoic acid)
Linoleic acid (9,12-Octadecadienoic acid)
Alpha-linolenic acid (ALA) (9,12,15-Octadecatrienoic acid)
Eicosapentaenoic acid (EPA)
Docosahexaenoic acid (DHA)
Arachidonic acid (AA)
(Z)-15-methyl-10-hexadecenoic acid
(Z)-13-methyl-8-tetradecenoic acid
(Z)-15-octadecenoic acid
(Z)-16-nonadecenoic acid
Trans-2-hexadecenoic acid
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for identifying and quantifying 15-Hexadecenoic acid in biological samples?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Optimal for volatile fatty acid derivatives. Derivatize this compound using methyl esters or silylation agents to enhance volatility. Calibrate with certified standards (e.g., C16:1 n-7 isomers) .
- High-Performance Liquid Chromatography (HPLC): Pair with UV/Vis detection for unsaturated fatty acids. Use reverse-phase C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid. Retention times should be cross-validated against reference libraries .
- Nuclear Magnetic Resonance (NMR): and NMR can confirm double-bond positioning (e.g., Z/E isomerism at C15). Compare chemical shifts with databases such as HMDB or LipidMaps .
Basic: How should experimental designs be structured to evaluate the anti-inflammatory effects of this compound in vitro?
Methodological Answer:
- Cell Culture Models: Use macrophage lines (e.g., RAW 264.7) stimulated with lipopolysaccharides (LPS) to induce inflammation. Pre-treat cells with this compound (10–100 µM) for 24 hours.
- Biomarker Assays: Quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and nitric oxide (NO) production using Griess reagent. Include controls with known inhibitors (e.g., dexamethasone) .
- Dose-Response and Time-Course: Test multiple concentrations and exposure times to establish EC values. Normalize data to cell viability (MTT assay) to rule out cytotoxicity .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
- Meta-Analysis: Systematically review studies using PRISMA guidelines. Compare variables: purity of compounds (≥95% by HPLC), solvent systems (e.g., DMSO vs. ethanol), and biological models (cell lines vs. primary cultures) .
- Experimental Replication: Reproduce conflicting studies under standardized conditions. Use reference materials (e.g., Sigma-Aldrich C16:1 n-7) to minimize batch variability .
- Statistical Modeling: Apply multivariate regression to isolate confounding factors (e.g., lipid peroxidation during storage). Tools like R or Python’s SciPy can model dose-response interactions .
Advanced: What experimental strategies mitigate oxidation risks during this compound storage and handling?
Methodological Answer:
- Inert Atmosphere Storage: Store aliquots under argon or nitrogen in amber vials at −80°C. Add antioxidants (0.01% BHT) to lipid solutions .
- Quality Control: Regularly assess purity via GC-MS or thin-layer chromatography (TLC). Monitor peroxide formation using ferric thiocyanate assays .
- Handling Protocols: Use gloveboxes for sensitive manipulations. Avoid repeated freeze-thaw cycles by preparing single-use aliquots .
Basic: What are the best practices for integrating this compound into lipidomic studies?
Methodological Answer:
- Extraction: Use Folch or Bligh-Dyer methods with chloroform/methanol (2:1 v/v). Include internal standards (e.g., deuterated C16:0) for quantification .
- Data Normalization: Express concentrations relative to total lipid content or protein mass. Use software like LipidSearch or XCMS for peak alignment .
- Reporting: Adhere to MIScheck guidelines for lipidomics metadata, including ionization mode and collision energies .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?
Methodological Answer:
- Synthetic Modifications: Introduce functional groups (e.g., hydroxyl, epoxy) at the Δ15 position. Assess regioselectivity using catalysts like Lipase B .
- In Silico Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like PPAR-γ or COX-2. Validate with SPR or ITC assays .
- Toxicity Screening: Use zebrafish embryos or Caco-2 cells to evaluate acute toxicity and membrane permeability .
Advanced: What statistical approaches are optimal for analyzing dose-dependent effects of this compound in metabolic studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal (Hill equation) or logistic models to determine EC/IC. Use Akaike’s Information Criterion (AIC) for model selection .
- Bayesian Hierarchical Models: Account for inter-experiment variability using Stan or PyMC3. Include covariates like cell passage number or serum lot .
- Power Analysis: Predefine sample sizes (G*Power) to ensure sufficient statistical power (α=0.05, β=0.2) for detecting ≥1.5-fold changes .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent-based work .
- Spill Management: Absorb liquid spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .
- Emergency Procedures: For skin contact, wash with soap and water for 15 minutes. For eye exposure, use eyewash stations immediately .
Advanced: How can researchers validate the ecological impact of this compound in aquatic systems?
Methodological Answer:
- Acute Toxicity Assays: Expose Daphnia magna or algae (Chlorella vulgaris) to graded concentrations (OECD Test 202/201). Measure LC/EC over 48–72 hours .
- Bioaccumulation Studies: Use radiolabeled -15-Hexadecenoic acid in fish models (e.g., Danio rerio). Analyze tissue distribution via scintillation counting .
- Degradation Kinetics: Monitor biodegradation in OECD 301B tests. Characterize metabolites using LC-QTOF-MS .
Basic: How should this compound data be presented in peer-reviewed publications to ensure reproducibility?
Methodological Answer:
- Raw Data Deposition: Upload chromatograms, spectra, and experimental logs to repositories like MetaboLights or Figshare .
- Detailed Protocols: Follow ARRIVE guidelines for in vivo studies or MIAME for omics data. Specify instrument models (e.g., Agilent 7890B GC) and software versions .
- Uncertainty Reporting: Include error bars (SEM/SD) and confidence intervals. Disclose limitations (e.g., potential isomer interference in GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
